molecular formula C9H11NO3 B3034502 (3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione CAS No. 181277-21-4

(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione

Cat. No.: B3034502
CAS No.: 181277-21-4
M. Wt: 181.19 g/mol
InChI Key: CBXJAPKOLAKEEF-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Derivatives

The compound 3-[(dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has been used as a precursor in the synthesis of various derivatives with potential biological applications. For instance, it has been involved in the synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, and related compounds showing potential as fluorescence activity-based probes for tracing biological pathways (Prior et al., 2014).

Bioactivity and Cytotoxic Properties

Research has explored the bioactivity of derivatives of this compound. For instance, derivatives like 1(2)-Aryl-6,7-dihydro-6-methyl-3-methylthiopyrano[4,3-c]pyrazol-4-(2H)-ones have been studied for their fungicidal and anticancer activities (Wang You-ming, 2007). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines synthesized from related compounds have shown potent cytotoxic properties against various cancer cell lines (Deady et al., 2003).

Optical Properties and Applications

Fluorescence and Photoluminescence

Compounds synthesized from 3-[(dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione have shown significant optical properties. For example, certain derivatives exhibit good fluorescence properties and potential for photonic device applications due to their amorphous structure and ability to deposit from organic solvents (Vembris et al., 2012).

Stimulus-Responsive Fluorescent Properties

Some derivatives demonstrate interesting stimulus-responsive fluorescent properties in the solid state. This includes piezochromism, acidochromism, solvent-induced emission changes, and potential for cell imaging, highlighting their versatility in various applications (Lei et al., 2016).

Properties

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-6-methylpyran-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-8(11)7(5-10(2)3)9(12)13-6/h4-5H,1-3H3/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXJAPKOLAKEEF-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN(C)C)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)/C(=C/N(C)C)/C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N,N-dimethylformamide dimethyl acetal (150 ml) is added dropwise to a mixture of 4-hydroxy-6-methyl-2-pyrone (100 g) in dioxane (400 ml) at 0° C. over 20 minutes. The mixture is warmed to room temperature and stirred an additional 4 hours. The precipitated solid is filtered, washed with isopropanol and dried to give 85.0 g of the title compound. The filtrate is concentrated and isopropanol (300 ml) is added to the residue. This mixture is kept at 0° C. overnight to give an additional 18.8 g of the title compound. Physical characteristics are as follows:
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-6-methyl-2-pyrone (11.50 g, 91.2 mmol) in toluene (30 mL) is added N,N-dimethylformamide dimethyl acetal (13.00 mL, 97.9 mmol). After stirring for 2 h at room temperature, the reaction mixture is evaporated under reduced pressure and co-evaporated with toluene several times. Yield: 18.5 g; ESI mass spectrum: [M+H]+=182; Retention time HPLC: 0.72 min (Z002—007).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 2-hydroxy-6-methyl-4H-pyran-4-one (23.92 g, 0.189 mmol) and dimethylformamide dimethyl acetal (45.2 mL, 0.34 mmol) in toluene (100 mL) was stirred at room temperature for 4 hours and concentrated to provide 25.8 g (75%) of the desired product of sufficient purity for subsequent use. MS (DCI/NH3) m/z 182 (M+H)+; 1H NMR (CDCl3) δ 8.22 (s, 1H), 5.67 (s, 1H), 3.47 (s, 3H), 3.39 (s, 3H), 2.13 (s, 3H).
Quantity
23.92 g
Type
reactant
Reaction Step One
Quantity
45.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione
Reactant of Route 2
Reactant of Route 2
(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione
Reactant of Route 3
Reactant of Route 3
(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione
Reactant of Route 4
Reactant of Route 4
(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.